7,7-Dimethyl-2-(4-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one
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Overview
Description
7,7-Dimethyl-2-(4-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one is a heterocyclic compound that features a pyrrolo[1,2-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dimethyl-2-(4-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized by the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions.
Introduction of the Pyrrolo Moiety: The pyrrolo moiety is introduced through cyclization reactions involving suitable intermediates.
Nitration: The nitro group is introduced via nitration reactions using nitric acid or other nitrating agents.
Methylation: The methyl groups are introduced through alkylation reactions using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
7,7-Dimethyl-2-(4-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amine derivative.
Scientific Research Applications
7,7-Dimethyl-2-(4-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound’s unique structural properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and as a catalyst in certain organic reactions.
Mechanism of Action
The mechanism of action of 7,7-Dimethyl-2-(4-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4H-Pyrido[1,2-a]pyrimidin-4-one: A structurally related compound with similar core structure but different substituents.
1,3,4-Thiadiazole Derivatives: These compounds share some structural similarities and are also studied for their biological activities.
Uniqueness
7,7-Dimethyl-2-(4-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C15H15N3O3 |
---|---|
Molecular Weight |
285.30 g/mol |
IUPAC Name |
7,7-dimethyl-2-(4-nitrophenyl)-6,8-dihydropyrrolo[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C15H15N3O3/c1-15(2)8-13-16-12(7-14(19)17(13)9-15)10-3-5-11(6-4-10)18(20)21/h3-7H,8-9H2,1-2H3 |
InChI Key |
BTLCPINWIHRFOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=NC(=CC(=O)N2C1)C3=CC=C(C=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
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